3-(吡啶-3-基)环己酮

描述

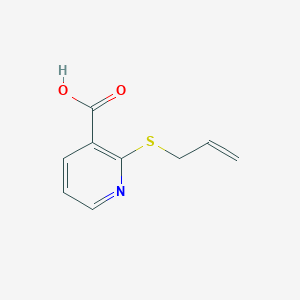

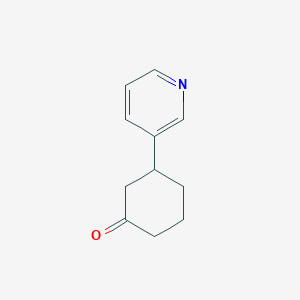

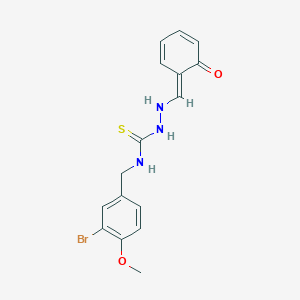

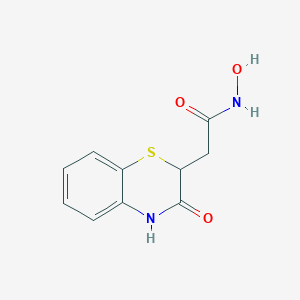

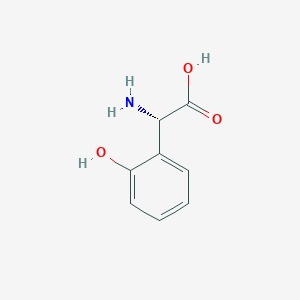

3-(Pyridin-3-yl)cyclohexanone is a chemical compound that has been studied for its unique structural and chemical properties. It is an example of a compound where pyridine and cyclohexanone moieties are combined, leading to a variety of interactions and properties.

Synthesis Analysis

The synthesis of 3-(Pyridin-3-yl)cyclohexanone and related derivatives typically involves reactions of pyridine with different aldehydes and ketones. For instance, 2,6-Bis(Arylmethylidene)cyclohexanones, which are structurally similar to 3-(Pyridin-3-yl)cyclohexanone, undergo reactions like 1,3-dipolar cycloaddition to form various derivatives (Raj & Raghunathan, 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Pyridin-3-yl)cyclohexanone is characterized by specific interactions like C–H⋯N, C–H⋯π, and π⋯π interactions. These interactions play a crucial role in the crystal packing and stability of these compounds (Lai, Mohr, & Tiekink, 2006).

Chemical Reactions and Properties

Compounds like 3-(Pyridin-3-yl)cyclohexanone participate in various chemical reactions, such as cycloaddition, which are pivotal in synthesizing spiroheterocyclic frameworks and other complex structures (Raj & Raghunathan, 2001).

科学研究应用

晶体包装和分子相互作用

与“3-(吡啶-3-基)环己酮”相关的同分异构化合物的分子结构和晶体包装展示了C–H⋯N、C–H⋯π和π⋯π相互作用的重要性。这些相互作用促进了线性链、层状结构和三维网络的形成,这对于理解材料的性质和行为至关重要(Lai, Mohr, & Tiekink, 2006)。

抗菌和抗氧化活性

吡啶衍生物参与的缩合反应产生意想不到的产物,表现出中等的抗真菌活性,其中一些化合物对新生隐球菌的活性显著高于传统医疗实践。这表明在抗菌和抗真菌领域可能存在潜在应用(Rusnac et al., 2020)。

晶体工程的发光特性

基于双吡啶取代的α,β-不饱和酮的新型共晶体研究揭示了材料的发光特性。将共晶体中的共晶体形成剂纳入其中可以改变发光特性,表明在晶体工程中可能存在潜在应用,以创建具有特定发光特性的晶体(Li et al., 2015)。

氧化反应中的催化性能

具有三牙N-杂环配体的过氧化物和氧代钒(IV)配合物在温和条件下对环己烷氧化为环己醇和环己酮表现出高催化活性。这些发现对于开发工业氧化过程的高效催化剂至关重要(Ma et al., 2015)。

染料敏化太阳能电池的光敏剂

以环己烯酮衍生物为配体的铱配合物显示出作为染料敏化太阳能电池(DSSC)光敏剂的潜力,扩展了吸收响应并促进了有效的电子注入。这些配合物通过新型材料设计展示了增强DSSC性能的潜力(Wang et al., 2013)。

安全和危害

未来方向

Future research could focus on the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . Additionally, the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities could be explored .

属性

IUPAC Name |

3-pyridin-3-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h2,4,6,8-9H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMAOAQUIBACCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-3-yl)cyclohexanone | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)

![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)